

Sodium 1-undecanesulfonate as an anionic surfactant in research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium 1-undecanesulfonate

Cat. No.: B1324536

[Get Quote](#)

Sodium 1-Undecanesulfonate: A Technical Guide for Researchers

An In-depth Whitepaper on the Core Properties and Applications of an Anionic Surfactant in Scientific Research

Sodium 1-undecanesulfonate is an anionic surfactant that is gaining traction in various research and development fields. Its chemical structure, consisting of an eleven-carbon hydrophobic tail and a hydrophilic sulfonate headgroup, imparts valuable properties for applications ranging from analytical chemistry to drug delivery. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its use, and a summary of its key research applications.

Core Physicochemical Properties

Sodium 1-undecanesulfonate (CAS 5838-34-6) is a white crystalline powder or granule with a molecular formula of C₁₁H₂₃NaO₃S.[1][2] It is soluble in water and polar organic solvents like alcohols and ethers.[2] The compound is stable under normal conditions but may be sensitive to extreme pH levels and high temperatures.[1]

Property	Value	Source(s)
CAS Number	5838-34-6	[1] [3] [4]
Molecular Formula	C11H23NaO3S	[1] [3] [5]
Molecular Weight	258.35 g/mol	[3] [4] [5]
Appearance	White powder to crystal	[5] [6] [7]
Purity	>98.0%	[1] [3] [6]
Melting Point	>300°C	[3] [4]
Density	1.547 g/cm ³	[3] [4]
Solubility	Soluble in water	[2]

Key Research Applications

Sodium 1-undecanesulfonate's utility in the laboratory is diverse, primarily leveraging its surfactant properties.

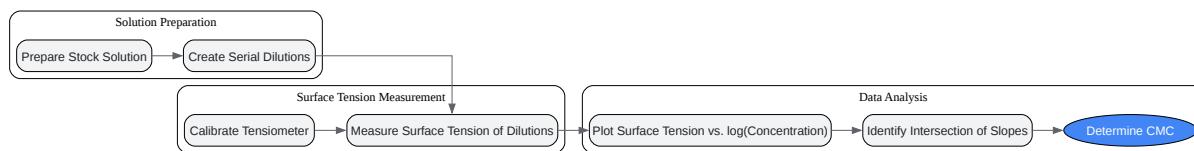
- Ion-Pair Chromatography: It is frequently used as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC) for the separation of charged analytes.[\[8\]](#)[\[9\]](#)
- Pharmaceutical Research: It can act as a catalyst in various pharmaceutical research applications.[\[1\]](#)[\[3\]](#)[\[4\]](#)
- Nanoparticle Synthesis: Its role as a surfactant makes it suitable for the synthesis and stabilization of nanoparticles.[\[10\]](#)[\[11\]](#)
- Protein Solubilization: Like other detergents, it can be used for the extraction and solubilization of membrane proteins for proteomic studies.[\[12\]](#)[\[13\]](#)
- Capillary Electrophoresis: It can be used in micellar electrokinetic chromatography (MEKC), a mode of capillary electrophoresis, for the separation of neutral and charged solutes.[\[14\]](#)

Experimental Protocols

The following sections provide detailed methodologies for common experimental procedures involving **sodium 1-undecanesulfonate**.

Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement

The CMC is a fundamental property of a surfactant, representing the concentration at which micelles begin to form.[\[15\]](#) A common method for its determination is by measuring the surface tension of solutions at various concentrations.[\[16\]](#)[\[17\]](#)


Materials:

- **Sodium 1-undecanesulfonate**
- Deionized water
- Surface tensiometer (e.g., using the Wilhelmy plate or du Noüy ring method)
- Precision balance
- Volumetric flasks and pipettes
- Magnetic stirrer and stir bars

Procedure:

- Prepare a stock solution of **sodium 1-undecanesulfonate** (e.g., 100 mM) in deionized water.
- Create a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC.
- Calibrate the surface tensiometer with deionized water. The surface tension of distilled water at room temperature (25 °C) should be approximately 72 mN/m.[\[18\]](#)
- Measure the surface tension of each diluted solution, ensuring the temperature is constant. [\[18\]](#) Allow the solution to equilibrate before each measurement.

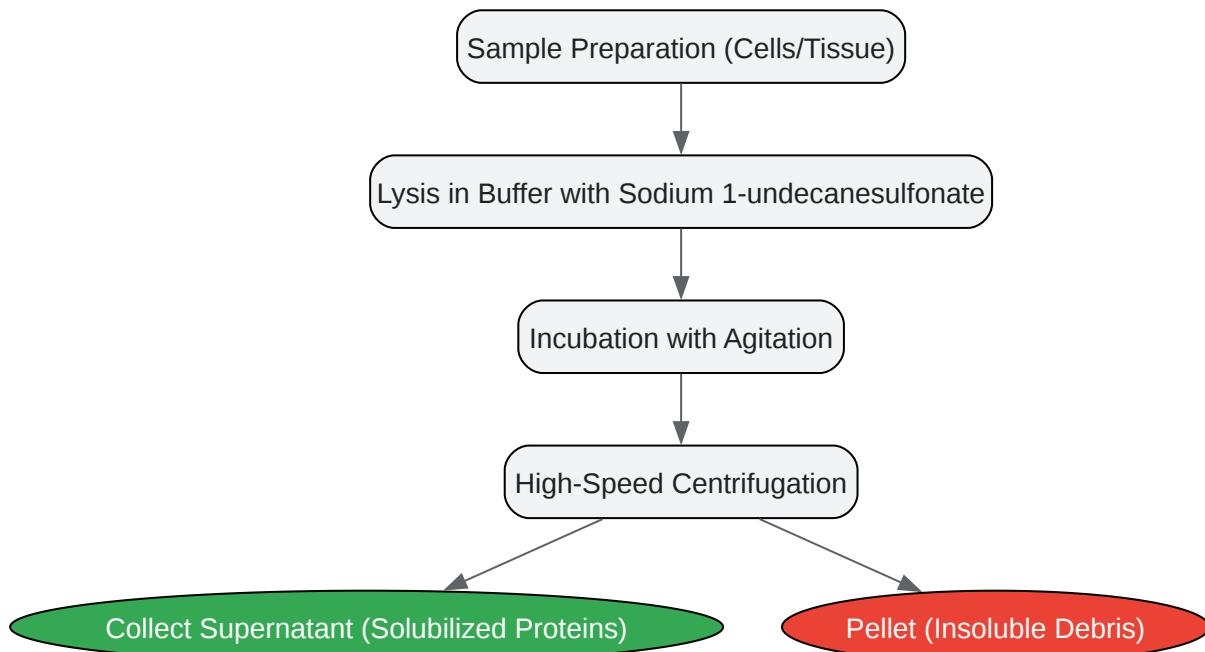
- Plot the surface tension as a function of the logarithm of the surfactant concentration.
- The CMC is determined as the point of intersection of the two linear portions of the plot, where a sharp change in slope occurs.[17][19]

[Click to download full resolution via product page](#)

Workflow for CMC determination by surface tension measurement.

Protein Solubilization for Proteomic Analysis

The extraction of membrane proteins requires the disruption of the lipid bilayer, a role well-suited for detergents like **sodium 1-undecanesulfonate**.


Materials:

- Cell or tissue sample
- Lysis buffer containing **sodium 1-undecanesulfonate** (concentration to be optimized, typically 0.5-2% w/v)
- Chaotropic agents (e.g., urea, thiourea)
- Reducing agents (e.g., DTT, TCEP)
- Protease and phosphatase inhibitor cocktails

- Homogenizer or sonicator
- High-speed centrifuge

Procedure:

- Prepare a lysis/solubilization buffer. A typical starting formulation might include 5 M Urea, 2 M Thiourea, 1% (w/v) **Sodium 1-undecanesulfonate**, protease and phosphatase inhibitors, and a buffering agent (e.g., Tris-HCl, pH 8.0).
- Resuspend the cell pellet or homogenized tissue in the lysis buffer.
- Incubate the mixture at a controlled temperature (e.g., room temperature or 4°C) with gentle agitation for 30-60 minutes to facilitate solubilization.
- Clarify the lysate by centrifugation at high speed (e.g., 100,000 x g) for 30-60 minutes at 4°C to pellet insoluble material.
- Carefully collect the supernatant containing the solubilized proteins for downstream analysis (e.g., 2D-electrophoresis, western blotting).

[Click to download full resolution via product page](#)

General workflow for membrane protein solubilization.

Use in Micellar Electrophoretic Chromatography (MEKC)

In MEKC, a surfactant is added to the background electrolyte at a concentration above its CMC. The resulting micelles act as a pseudostationary phase, allowing for the separation of neutral analytes.[\[14\]](#)

Materials:

- Capillary electrophoresis instrument
- Fused-silica capillary
- Background electrolyte (BGE), e.g., sodium phosphate or borate buffer
- **Sodium 1-undecanesulfonate**

- Organic modifier (e.g., methanol, acetonitrile), optional
- Analytes of interest

Procedure:

- Prepare the BGE at the desired pH and ionic strength.
- Add **sodium 1-undecanesulfonate** to the BGE to a final concentration above its CMC.
- If necessary, add an organic modifier to the BGE to improve resolution.
- Condition the capillary by flushing with 0.1 M NaOH, water, and finally the prepared BGE.
- Dissolve the sample in the BGE or a compatible solvent.
- Inject the sample into the capillary (hydrodynamically or electrokinetically).
- Apply the separation voltage. Analytes will partition between the aqueous buffer and the micellar phase, separating based on their partitioning coefficient.
- Detect the separated analytes as they pass the detector window.

[Click to download full resolution via product page](#)

Principle of separation in MEKC with an anionic surfactant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 5838-34-6: Sodium 1-undecanesulfonate | CymitQuimica [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. 1-Undecane sulphonic acid sodium salt, for HPLC 98% 5838-34-6 India [ottokemi.com]
- 4. 1-Undecane sulphonic acid sodium salt, for HPLC 98% 5838-34-6 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 5. Sodium 1-Undecanesulfonate | CymitQuimica [cymitquimica.com]
- 6. Sodium 1-Undecanesulfonate | 5838-34-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Sodium 1-Undecanesulfonate | 5838-34-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. Sodium 1-Undecanesulfonate | 5838-34-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. Sodium 1-Undecanesulfonate [myskinrecipes.com]
- 10. researchgate.net [researchgate.net]
- 11. Nanoparticle Synthesis and Their Integration into Polymer-Based Fibers for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein Extraction Protocols for Effective Proteomic Analysis - Creative Proteomics [creative-proteomics.com]
- 13. Improved membrane protein solubilization and clean-up for optimum two-dimensional electrophoresis utilizing GLUT-1 as a classic integral membrane protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. usp.org [usp.org]
- 15. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 16. Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. commons.erau.edu [commons.erau.edu]
- 19. cdn2.hubspot.net [cdn2.hubspot.net]
- To cite this document: BenchChem. [Sodium 1-undecanesulfonate as an anionic surfactant in research]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1324536#sodium-1-undecanesulfonate-as-an-anionic-surfactant-in-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com